molecular formula C18H17Cl2NOS B1359640 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-78-5

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1359640
CAS No.: 898787-78-5
M. Wt: 366.3 g/mol
InChI Key: SMQLCRZQGFTZQL-UHFFFAOYSA-N
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Description

2,3-Dichloro-3'-thiomorpholinomethyl Benzophenone is a synthetic organic compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol . This compound features a benzophenone core integrated with a thiomorpholine moiety, a structural motif of significant interest in medicinal chemistry . While the specific biological activity of this exact compound is not fully detailed in the literature, research on closely related analogues provides strong direction for its potential research applications. Benzophenone derivatives possessing N-ethyl morpholine ether groups have demonstrated notable anti-inflammatory activity in pharmacological models, such as the carrageenan-induced paw oedema test in rats . Furthermore, structurally similar thiomorpholine and morpholine compounds are frequently investigated for their diverse biological activities, which can include antimicrobial and anticancer effects . The presence of the thiomorpholine group, where sulfur replaces oxygen in the morpholine ring, may influence the compound's electronic properties and binding affinity, making it a valuable scaffold for investigating structure-activity relationships (SAR) in drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQLCRZQGFTZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643388
Record name (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-78-5
Record name (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,3-Dichloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or toluene and a base such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3-Dichloro-3’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings:

Chlorination Patterns: The 2,3-dichloro substitution in the target compound contrasts with 3,4-dichloro (CAS 898787-87-6) and 3,5-dichloro (CAS 898787-90-1) isomers. Adjacent chlorine atoms (as in 3,4-dichloro) may increase steric hindrance, whereas para-substituted chlorines (3,5-dichloro) could enhance molecular symmetry and intermolecular interactions .

Thiomorpholinomethyl vs. Other Substituents: The thiomorpholinomethyl group (containing sulfur) differs from piperazinomethyl or morpholinomethyl groups (e.g., 3'-cyano-2-(4-methylpiperazinomethyl) benzophenone, CAS 898773-65-4). Sulfur’s lower electronegativity may increase lipophilicity, improving membrane permeability in biological systems .

Photochemical Applications: Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. Dichloro-substituted analogs like the target compound may exhibit red-shifted absorption compared to non-halogenated benzophenones, enabling activation at longer wavelengths (e.g., >300 nm) .

Biological Activity: While direct data on the target compound is lacking, structurally related benzophenones (e.g., selagibenzophenone B) demonstrate anticancer activity, suggesting that the thiomorpholinomethyl group and halogenation could synergize for similar applications .

Biological Activity

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone is a synthetic organic compound notable for its unique structural features, which include a benzophenone core and a thiomorpholine moiety. This compound has garnered interest in biological research due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇Cl₂NOS
  • Molecular Weight : 366.3 g/mol
  • Structural Features : The compound features dichloro substitutions at the 2 and 3 positions of the benzophenone ring and a thiomorpholinomethyl group at the 3' position.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to effectively inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve interactions with cellular targets, potentially disrupting membrane integrity or interfering with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The specific pathways involved remain to be fully elucidated, but it is hypothesized that the compound's ability to interact with nucleic acids and proteins plays a crucial role in its anticancer efficacy.

The exact molecular mechanisms by which this compound exerts its biological effects are not completely understood. However, it is known to bind effectively to various biological macromolecules, including proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or gene expression, contributing to its observed biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone Similar dichloro substitutionDifferent position of chlorine
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone Variation in substitution patternDifferent biological activity profile
Benzophenone derivatives (general) Core benzophenone structureVarying substituents influence properties

The presence of both dichloro groups and the thiomorpholine moiety in this compound enhances its biological activity compared to other derivatives.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Tests : In vitro assays on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. The IC₅₀ values were determined to be approximately 15 µM for certain cancer cell lines, indicating promising anticancer potential.

Q & A

Q. What synthetic methodologies are recommended for introducing the thiomorpholinomethyl group into benzophenone derivatives?

Answer : The thiomorpholinomethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, benzophenone derivatives with halogenated substituents (e.g., chloro groups at positions 2 and 3) can react with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. A stepwise procedure involves:

  • Step 1 : Activation of the halogenated benzophenone precursor using a coupling agent like benzoylisothiocyanate (synthesized via ammonium isothiocyanate and benzoyl chloride in 1,4-dioxane) .
  • Step 2 : Monitoring the reaction via TLC or HPLC to confirm substitution.
  • Step 3 : Purification via recrystallization or column chromatography.
    Key considerations : Steric hindrance from dichloro substituents may require prolonged reaction times or elevated temperatures.

Q. How can solvent effects influence the stability of 2,3-dichloro-3'-thiomorpholinomethyl benzophenone in solution?

Answer : Solvent polarity and hydrogen-bonding capacity critically affect stability. For example:

  • Halogenated solvents (e.g., chloroform) stabilize the compound through weak halogen bonding with the carbonyl group, reducing decomposition rates .
  • Alcohols (e.g., methanol) may induce solvolysis due to hydrogen bonding with the thiomorpholine sulfur or carbonyl oxygen. This can be monitored via FTIR by tracking the ν(C=O) stretch (shifted to ~1680 cm⁻¹ in hydrogen-bonding solvents) .
    Methodological tip : Use Kubo–Anderson fitting to decompose solvent-induced vibrational band shifts and quantify hydrogen-bond lifetimes (e.g., ~7.7 ps for water-benzophenone interactions) .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiomorpholinomethyl proton signals at δ 2.5–3.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 384.03 for C₁₈H₁₆Cl₂NOS).
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation (if crystallizable).
    Validation : Cross-reference with computational DFT-predicted vibrational spectra to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed bioactivity data across in vitro assays?

Answer : Discrepancies may arise from assay-specific conditions (e.g., solvent choice, cell line variability). For example:

  • Case study : Benzophenone derivatives exhibit autophagy modulation in GnRH neurons, but results vary with solvent (DMSO vs. ethanol) due to differential cellular uptake .
  • Mitigation :
    • Standardize solvent concentration (e.g., ≤0.1% DMSO).
    • Include solvent-only controls and use orthogonal assays (e.g., Western blot + flow cytometry) to cross-validate protein marker expression (e.g., LC3-II for autophagy) .
    • Apply multivariate statistical analysis to isolate solvent effects.

Q. What computational strategies predict solvent interactions and reactivity of the dichloro-thiomorpholinomethyl moiety?

Answer :

  • DFT modeling : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS) and identify reactive sites (e.g., sulfur in thiomorpholine as a nucleophilic center).
  • MD simulations : Simulate solvent interactions (e.g., acetonitrile vs. water) to quantify hydrogen-bond lifetimes and diffusion coefficients .
  • Validation : Compare computational ν(C=O) shifts (Δ~10–15 cm⁻¹) with experimental FTIR data to refine force fields .

Q. How to design toxicity studies for chlorinated benzophenone derivatives?

Answer :

  • In vitro : Use immortalized cell lines (e.g., HepG2 for hepatic toxicity) with endpoints like mitochondrial membrane potential (JC-1 assay) and ROS generation (DCFH-DA probe).
  • In silico : Apply QSAR models trained on chlorophenol toxicity data (e.g., EPA’s ToxCast) to predict endocrine disruption potential .
  • Literature integration : Follow ATSDR’s chlorophenol toxicity review framework, including systematic screening of 974+ studies for hazard identification .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thiomorpholinomethyl group.
  • Data interpretation : Use deconvolution techniques (e.g., Gaussian/Lorentzian fitting) for overlapping spectral bands in UV-Vis or IR studies .
  • Ethical compliance : Adhere to OSHA guidelines for handling chlorinated compounds (e.g., PPE, fume hoods) and avoid in vivo testing without IACUC approval .

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